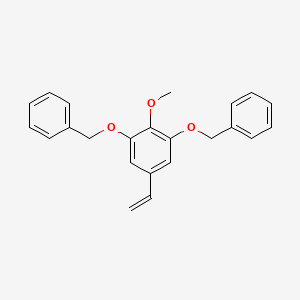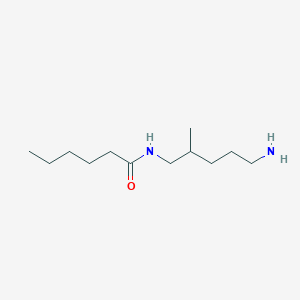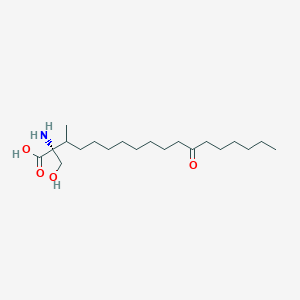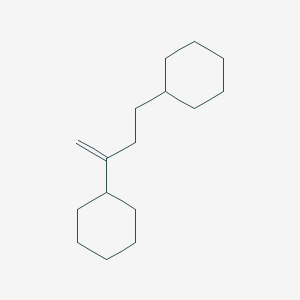
1-Butoxy-2-methylpent-1-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2-methylpent-1-EN-3-one is an organic compound with the molecular formula C10H18O2 It is a colorless liquid known for its distinct chemical properties and applications in various fields
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Butoxy-2-methylpent-1-en-3-on kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Methylpent-1-en-3-on mit Butanol in Gegenwart eines sauren Katalysators. Die Reaktion erfolgt in der Regel unter Rückflussbedingungen, wodurch die Bildung des gewünschten Produkts durch Veresterung ermöglicht wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Herstellung von 1-Butoxy-2-methylpent-1-en-3-on häufig in großtechnischen Veresterungsprozessen. Diese Prozesse verwenden kontinuierliche Durchflussreaktoren, um eine effiziente und gleichmäßige Produktion zu gewährleisten. Der Einsatz fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen trägt zu hohen Ausbeuten und Reinheiten des Endprodukts bei.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-Butoxy-2-methylpent-1-en-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Butoxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Halogenide und Amine können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren und Ketone.
Reduktion: Alkohole und Alkane.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2-methylpent-1-en-3-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle.
Biologie: Die Derivate der Verbindung werden auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung untersucht ihr Potenzial als Vorläufer für pharmazeutische Verbindungen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Lösungsmittel in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Butoxy-2-methylpent-1-en-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann je nach Reaktionsbedingungen als Nukleophil oder Elektrophil wirken. Ihre Wirkungen werden über Wege vermittelt, die Veresterungs-, Oxidations- und Reduktionsreaktionen beinhalten. Zu den molekularen Zielstrukturen gehören Enzyme und Rezeptoren, die diese chemischen Umwandlungen ermöglichen.
Ähnliche Verbindungen:
- 2-Butoxy-2-methylpent-1-en-3-on
- 1-Butoxy-3-methylpent-1-en-3-on
- 1-Butoxy-2-methylhex-1-en-3-on
Vergleich: 1-Butoxy-2-methylpent-1-en-3-on ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen weist es unterschiedliche Reaktivitätsmuster und potentielle Anwendungen auf. So beeinflussen beispielsweise die Position der Butoxygruppe und der Doppelbindung im Molekül seine Reaktivität und seine Wechselwirkungen mit anderen Chemikalien.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-2-methylpent-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2-methylpent-1-EN-3-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-butoxy-2-methylpent-1-EN-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving esterification, oxidation, and reduction reactions. The molecular targets include enzymes and receptors that facilitate these chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 2-Butoxy-2-methylpent-1-EN-3-one
- 1-Butoxy-3-methylpent-1-EN-3-one
- 1-Butoxy-2-methylhex-1-EN-3-one
Comparison: 1-Butoxy-2-methylpent-1-EN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the position of the butoxy group and the double bond in the molecule influence its reactivity and interactions with other chemicals.
Eigenschaften
CAS-Nummer |
189310-14-3 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-butoxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-12-8-9(3)10(11)5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
FMCASFFKQJFUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC=C(C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)

![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)

![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)

![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)

![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)


![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
